molecular formula C5H8ClN3 B8626007 N-(2-chloroethyl)-1H-pyrazol-3-amine

N-(2-chloroethyl)-1H-pyrazol-3-amine

Cat. No.: B8626007
M. Wt: 145.59 g/mol
InChI Key: PZQOSVJMWWTQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloroethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 2-chloroethyl substituent on the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, owing to their heterocyclic structure, which allows for versatile chemical modifications.

Key structural attributes include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 2-Chloroethyl substituent: A chlorine atom on the ethyl chain, enhancing electrophilicity and alkylating capacity.
  • Amine group: Positioned at the 3rd carbon of the pyrazole, contributing to hydrogen bonding and solubility.

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

N-(2-chloroethyl)-1H-pyrazol-5-amine

InChI

InChI=1S/C5H8ClN3/c6-2-4-7-5-1-3-8-9-5/h1,3H,2,4H2,(H2,7,8,9)

InChI Key

PZQOSVJMWWTQFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)NCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Pyrazole Ring
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
    • Structural Differences : Cyclopropyl and pyridinyl substituents replace the chloroethyl group.
    • Impact : Reduced alkylating activity but improved solubility due to the polar pyridine ring. Synthesized via copper-catalyzed coupling (17.9% yield) .
  • 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (): Structural Differences: Chlorothiophene and methyl groups replace the chloroethyl chain.
Variations in the Chloroethyl Group
  • N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine (): Structural Differences: Branched isopropyl group increases steric hindrance. Impact: Lower chemical stability but higher octanol/water distribution coefficient, influencing tissue penetration .
  • 2-Chloro-N-(2-chloroethyl)-N-[(2-14C)ethyl]ethanamine ():
    • Structural Differences : Dual chloroethyl groups and isotopic labeling.
    • Impact : Increased alkylating activity and utility in pharmacokinetic tracing studies .

Functional Comparisons

Physicochemical Properties
Compound Solubility (Log P) Alkylating Activity Carbamoylating Activity Key Application
N-(2-Chloroethyl)-1H-pyrazol-3-amine ~1.5 (estimated) High Low Antimicrobial R&D
Nitrosoureas () 0.8–1.2 Moderate–High High Anticancer agents
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) 1.8–2.3 Low None Antifungal agents

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